N-benzyl-3,4-dichloro-N-ethylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-3,4-dichloro-N-ethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, two chlorine atoms at the 3 and 4 positions of the benzene ring, an ethyl group, and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloro-N-ethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: Benzene-1-sulfonamide, benzyl chloride, and ethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agent: Potential use as an antibiotic due to its sulfonamide structure.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Industry:
Polymer Production: Used in the synthesis of specialty polymers.
Chemical Manufacturing: Intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-benzylbenzene-1-sulfonamide: Lacks the chlorine atoms and ethyl group.
N-ethylbenzene-1-sulfonamide: Lacks the benzyl and chlorine substituents.
3,4-dichlorobenzene-1-sulfonamide: Lacks the benzyl and ethyl groups.
Uniqueness: N-benzyl-3,4-dichloro-N-ethylbenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and biological activities
Properties
IUPAC Name |
N-benzyl-3,4-dichloro-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)13-8-9-14(16)15(17)10-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQFEVPEGBBMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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